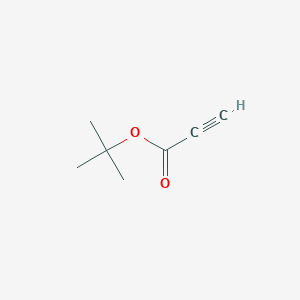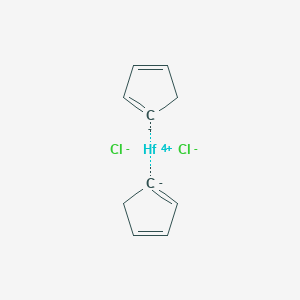![molecular formula C12H10OS B084213 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- CAS No. 10243-18-2](/img/structure/B84213.png)
5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of organic compounds known as naphthothiophenes, which are known for their diverse chemical properties and biological activities.
作用機序
The mechanism of action of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- varies depending on its application. In the case of metal ion detection, the compound binds to the metal ion through its sulfur atom, forming a stable complex. This complex can then be detected using various spectroscopic techniques.
In the case of PDT, the compound is activated by light, leading to the production of reactive oxygen species that can damage cancer cells. This damage can lead to cell death and the destruction of the tumor.
生化学的および生理学的効果
The biochemical and physiological effects of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- vary depending on its application. In the case of metal ion detection, the compound does not have any significant effects on biological systems.
In the case of PDT, the compound can have both positive and negative effects on biological systems. The production of reactive oxygen species can lead to the destruction of cancer cells, but can also cause damage to healthy cells in the surrounding tissue. Therefore, careful dosing and targeting are necessary to minimize the negative effects of PDT.
実験室実験の利点と制限
One of the major advantages of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- is its high selectivity for certain metal ions, which makes it an excellent probe for metal ion detection. Additionally, its excellent PDT properties make it a promising candidate for the treatment of various types of cancer.
One of the limitations of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its potential toxicity to healthy cells in the surrounding tissue during PDT requires careful dosing and targeting.
将来の方向性
There are several future directions for the research on 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-. One direction is the development of more efficient and selective metal ion probes based on this compound. Another direction is the optimization of PDT protocols using this compound to improve its efficacy and reduce its potential toxicity to healthy cells. Additionally, the development of new applications for this compound in other fields such as materials science and catalysis is also an area of interest for future research.
合成法
The synthesis of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- involves the reaction of 2-methyl-3,4-dihydronaphthalen-1(2H)-one with sulfur in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions such as copper, zinc, and mercury, and can be used for the detection and quantification of these ions in biological and environmental samples.
Another area of research is the use of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species that can kill cancer cells. 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- has been shown to have excellent PDT properties and can be used for the treatment of various types of cancer.
特性
CAS番号 |
10243-18-2 |
|---|---|
製品名 |
5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- |
分子式 |
C12H10OS |
分子量 |
202.27 g/mol |
IUPAC名 |
3-methyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-one |
InChI |
InChI=1S/C12H10OS/c1-7-8-5-6-10(13)9-3-2-4-11(14-7)12(8)9/h2-4H,5-6H2,1H3 |
InChIキー |
GYGNPOUNLUDESE-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(=O)C3=C2C(=CC=C3)S1 |
正規SMILES |
CC1=C2CCC(=O)C3=C2C(=CC=C3)S1 |
同義語 |
3,4-Dihydro-2-methyl-5H-naphtho[1,8-bc]thiophen-5-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



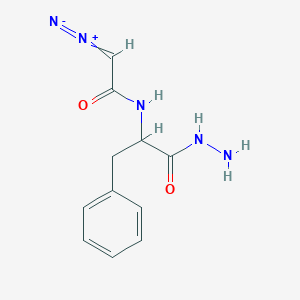
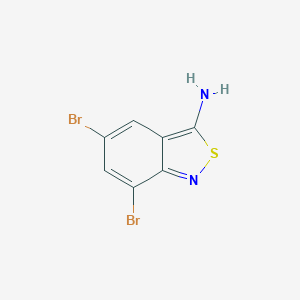
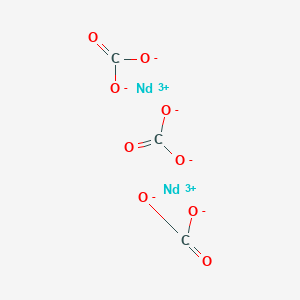
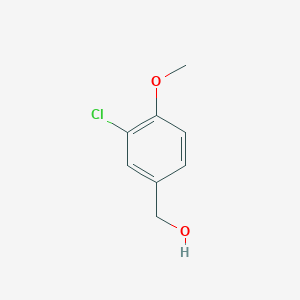
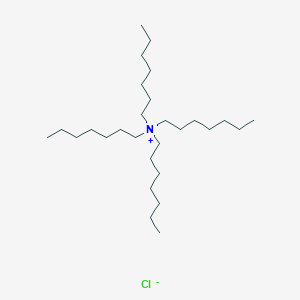
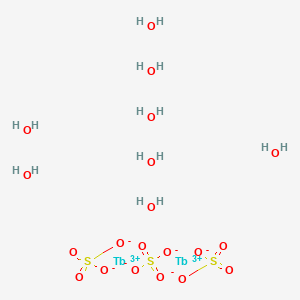
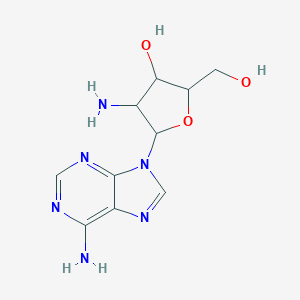
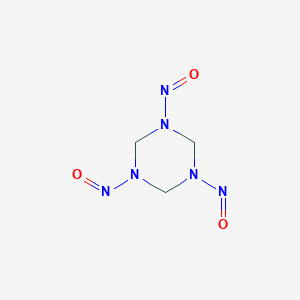
![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)
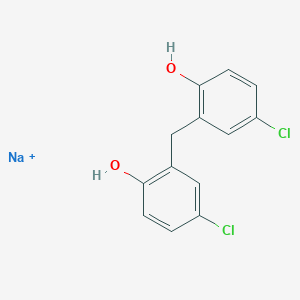
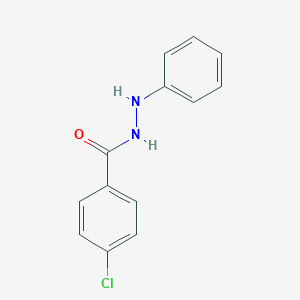
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)
